1-Benzyl-N-(1-phenylpropyl)-4-piperidinecarboxamide is synthesized through a multi-step process starting from a 2-phenyl-4-quinolinecarboxamide scaffold. Optimization of this scaffold involves replacing an ester moiety with lower alkyl groups, like ethyl or n-propyl, to enhance metabolic stability. [] Further modifications involve introducing functional groups, particularly a hydroxyl group, at the 3-position of the quinoline ring to enhance binding affinity for the human NK-3 receptor. [] The final step likely involves coupling the modified quinoline carboxylic acid with 1-benzyl-4-aminopiperidine to yield the target compound. []
One notable chemical reaction involving 1-benzyl-N-(1-phenylpropyl)-4-piperidinecarboxamide is its lithiation using n-BuLi/TMEDA in THF at -60 °C. [] This reaction selectively targets the 3-position of the quinoline ring, allowing for further functionalization through reactions with electrophiles. For instance, reacting the lithiated intermediate with [11C]methyl iodide allows for radiolabeling the molecule for Positron Emission Tomography (PET) studies. []
1-Benzyl-N-(1-phenylpropyl)-4-piperidinecarboxamide acts as a potent and selective antagonist of the human neurokinin-3 (hNK-3) receptor. [] Its mechanism of action involves competitively binding to the hNK-3 receptor, preventing the natural ligands, such as neurokinin B (NKB), from binding and activating the receptor. [] This antagonism has been demonstrated in various in vitro and in vivo studies. []
The primary application of 1-benzyl-N-(1-phenylpropyl)-4-piperidinecarboxamide is as a research tool for studying the role of the NK-3 receptor in various physiological and pathological processes. [] Specifically, it can be used:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: